7-Fluoro-6-nitroquinazolin-4(3H)-one

描述

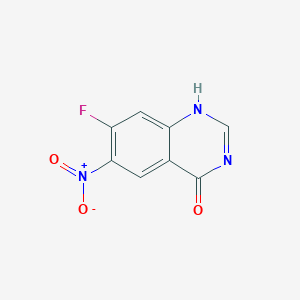

Structure

2D Structure

属性

IUPAC Name |

7-fluoro-6-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUAEMSZEIGQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427688 | |

| Record name | 7-Fluoro-6-nitroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162012-69-3 | |

| Record name | 7-Fluoro-6-nitroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-6-nitroquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Initial Multi-Step Approaches

The original synthesis of III, as described in prior art (e.g., J. Med. Chem. 1996 and WO 97/38983), required 12 steps, including sequential chlorination, nitration, and functionalization reactions. Key limitations included:

-

Excessive Reagent Use : Early chlorination steps demanded a 55-fold molar excess of thionyl chloride (SOCl₂), increasing costs and waste.

-

Toxic Reagents : N,N-dimethylaniline, a highly toxic acid acceptor, was necessary for intermediate steps, posing safety risks.

-

Variable Yields : Scaling batch sizes led to inconsistent results, particularly in the substitution of 3-morpholin-4-yl-propan-1-ol (VI).

Intermediate Isolation Challenges

Isolation of intermediates like 4-chloro-7-fluoro-6-nitroquinazoline (IV) and 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline (V) introduced bottlenecks. Each isolation required:

-

Distillation of residual SOCl₂.

-

Multiple aqueous washes, increasing solvent consumption.

-

Drying and purification steps, which compounded time and resource use.

Modern One-Pot Synthesis

Reaction Overview

The patented one-pot method (US6664390B2) consolidates three reactions into a single vessel, eliminating intermediate isolation:

-

Chlorination : III → IV using SOCl₂.

-

Amination : IV + 3-chloro-4-fluoroaniline → V.

-

Alkoxy Substitution : V + VI → I (key intermediate for II).

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Chlorination | SOCl₂ (11.5 eq), DMF (catalytic), reflux 24h | IV (crude, >98% pure) |

| Amination | 3-Chloro-4-fluoroaniline (1 eq), VI (2 eq) | V (quantitative) |

| Alkoxy Substitution | KOtBu (3 eq), THF/tert-BuOH (7:3), 24h RT | I (95.5%, 98.48% HPLC) |

Optimized Chlorination

The revised protocol reduces SOCl₂ from 55 to 11.5 equivalents. Residual SOCl₂ is removed via azeotropic distillation with toluene, ensuring a stirrable crystalline residue. This step avoids decomposition and enhances purity.

Solvent and Reagent Innovations

Work-Up and Isolation

Post-reaction, the mixture is quenched with ice/ethanol/HCl (pH ~8). Crystallization at 0°C yields I with minimal impurities. Drying at 40–60°C achieves a final water content of 3.69% (Karl Fischer).

Experimental Validation

Case Study 1: 150 g Scale

-

Chlorination : 150 g III in 600 mL SOCl₂ + 6 mL DMF, refluxed 24h. Distilled to 250 mL SOCl₂, then azeotroped with toluene (4 × 600 mL).

-

Amination : Residue + 1.2 L THF/tert-BuOH, cooled to 10°C. Added 114 g 3-chloro-4-fluoroaniline + 258 g VI in 300 mL solvent.

-

Substitution : KOtBu (324 g in 1.86 L THF) added dropwise. Quenched with 5.4 kg ice/6 L ethanol/1.8 L HCl.

Case Study 2: 20 g Scale

Table 2: Comparative Analysis of Scales

| Parameter | 150 g Scale | 20 g Scale |

|---|---|---|

| SOCl₂ Volume | 600 mL | 80 mL |

| Toluene Distillations | 4 × 600 mL | 3 × 60 mL |

| Final Yield | 95.5% | 95% |

| Purity (HPLC) | 98.48% | 98% |

Advantages Over Prior Art

化学反应分析

Types of Reactions

7-Fluoro-6-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Reduction: The reduction of the nitro group yields 7-fluoro-6-aminoquinazolin-4(3H)-one.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

科学研究应用

7-Fluoro-6-nitroquinazolin-4(3H)-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential anticancer agents and other pharmaceuticals.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of 7-Fluoro-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the nitro and fluorine groups can enhance its binding affinity and specificity towards these targets .

相似化合物的比较

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 7-fluoro-6-nitroquinazolin-4(3H)-one with structurally analogous compounds.

7-Chloro-6-nitroquinazolin-4(3H)-one

- Structure : Chlorine at position 7, nitro at position 4.

- Molecular formula : C₈H₄ClN₃O₃; molecular weight: 225.59 .

- Synthesis: Derived from 2-amino-4-chlorobenzoic acid via cyclization and nitration .

- Applications : Acts as a precursor for sulfone derivatives (e.g., 6-nitro-7-tosylquinazolin-4(3H)-one) through nucleophilic substitution with sodium sulfinates .

- Key differences :

6-Nitro-7-tosylquinazolin-4(3H)-one

- Structure : Tosyl (p-toluenesulfonyl) group at position 7, nitro at position 5.

- Molecular formula : C₁₅H₁₁N₃O₅S; molecular weight: 345.33 .

- Synthesis : Prepared by reacting 7-chloro-6-nitroquinazolin-4(3H)-one with sodium p-toluenesulfinate in DMF at 90°C .

- Applications : The bulky tosyl group improves metabolic stability, making it suitable for pharmacokinetic studies .

- Key differences :

5-Nitroquinazolin-4(3H)-one

- Structure : Nitro group at position 4.

- Molecular formula : C₈H₅N₃O₃; molecular weight: 191.15 .

- Synthesis : Nitration of quinazolin-4(3H)-one under mild acidic conditions .

- Applications : Less biologically active than 6-nitro derivatives due to unfavorable nitro positioning .

7-Nitroquinazolin-4(3H)-one

- Structure : Nitro group at position 6.

- Molecular formula : C₈H₅N₃O₃; molecular weight: 191.15 .

- Synthesis : Direct nitration of quinazolin-4(3H)-one .

- Key differences :

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Discussion

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the quinazolinone core, improving binding to kinase ATP pockets .

- Steric Effects : The tosyl group in 6-nitro-7-tosylquinazolin-4(3H)-one hinders interactions with smaller enzyme active sites but improves oral bioavailability .

- Nitro Position : 6-Nitro derivatives exhibit superior activity over 5- or 7-nitro isomers due to optimal alignment with kinase catalytic domains .

生物活性

7-Fluoro-6-nitroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family, noted for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the 7th position and a nitro group at the 6th position of the quinazoline ring. Its molecular formula is with a CAS number of 162012-69-3. The structural characteristics contribute to its reactivity and biological interactions.

This compound exhibits its biological activity primarily through interactions with various molecular targets, including:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. The binding affinity is enhanced by the presence of the nitro and fluorine groups, facilitating stronger interactions with the receptor's active site .

- Antiproliferative Activity : Studies indicate that it possesses significant antiproliferative effects against various cancer cell lines, including ovarian cancer (OVCAR-3). The compound demonstrated IC50 values ranging from 2.11 to 11.67 μM in inhibiting cell growth .

Biological Activity Data

| Activity | IC50 Value (μM) | Cell Line |

|---|---|---|

| EGFR Inhibition | 0.46 - 1.12 | OVCAR-3 |

| Antiproliferative Activity | 2.11 - 11.67 | OVCAR-3 |

Study on EGFR Inhibition

In a study examining the inhibition of EGFR by various quinazoline derivatives, this compound was identified as one of the most potent inhibitors among tested compounds. It exhibited an IC50 value of approximately 0.46 μM, indicating strong inhibitory activity against ovarian cancer cells .

Antiproliferative Effects

Another study focused on the antiproliferative effects of this compound against several cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, with lower IC50 values indicating higher potency compared to other quinazoline derivatives .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including chlorination and nucleophilic substitution reactions. The compound can also be modified to produce various derivatives that may enhance or alter its biological activity .

常见问题

Q. What are the standard laboratory protocols for synthesizing 7-Fluoro-6-nitroquinazolin-4(3H)-one?

Methodological Answer: The synthesis involves nitration of 7-fluoroquinazolin-4(3H)-one using concentrated H₂SO₄ and fuming HNO₃. Key steps include:

Reaction Setup : Mix 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol) with H₂SO₄ (100 mL) and HNO₃ (100 mL).

Heating : Maintain at 373 K for 1 hour.

Workup : Quench the mixture in ice-water (1500 mL) to precipitate the crude product.

Purification : Recrystallize from acetic acid to obtain single crystals suitable for X-ray diffraction .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: X-ray crystallography confirms the planar quinazolinone core (max deviation: 0.0538 Å) and the nitro group's orientation (twist angle: 12.0° from the ring plane). The triclinic unit cell (space group P1) has parameters:

Q. What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- X-ray Diffraction : Resolves bond lengths (e.g., C–F = 1.352 Å) and torsion angles .

- NMR/IR Spectroscopy : For related quinazolinones, ¹H NMR (δ 7.07–8.49 ppm) and IR (C=O stretch at ~1679 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-HRMS ([M+H]⁺) verifies molecular weight (calculated: 209.14 g/mol) .

Q. Why is this compound a key intermediate in kinase inhibitor synthesis?

Methodological Answer: The nitro and fluoro groups serve as reactive handles for further functionalization. For example:

- Nitro Reduction : Converts –NO₂ to –NH₂ for coupling with pharmacophores.

- Fluoro Substitution : Enhances binding to kinase ATP pockets via hydrophobic interactions.

Derivatives like N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine are precursors to Raf kinase inhibitors .

Advanced Research Questions

Q. How do reaction conditions (e.g., acid strength, temperature) impact synthesis yield and purity?

Methodological Answer: Optimization involves:

Acid Concentration : Excess H₂SO₄ ensures protonation of the quinazolinone ring, facilitating nitration.

Temperature Control : Prolonged heating (>373 K) may cause decomposition; monitor via TLC/HPLC.

Recrystallization Solvent : Acetic acid minimizes impurities but may require multiple cycles for high-purity crystals (>98%) .

Q. How does the nitro group’s spatial orientation influence its reactivity in subsequent reactions?

Methodological Answer: The nitro group’s twist angle (12.0° from the quinazolinone plane) reduces steric hindrance, enabling:

Q. What strategies resolve contradictions in reported biological activities of quinazolinone derivatives?

Methodological Answer:

Comparative Assays : Test compounds under standardized conditions (e.g., IC₅₀ in kinase inhibition assays).

Computational Modeling : Dock derivatives into kinase structures (e.g., EGFR, VEGFR) to predict binding modes.

Metabolic Stability Studies : Assess hepatic microsome stability to rule out false negatives .

Q. How can structural modifications enhance antitumor activity while minimizing toxicity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。